Subtype Selectivity Threshold: α4β2 vs. α7 Discrimination of the Furan Core Compared to Pyridine Analogs
The octahydropyrrolo[3,4-c]pyrrole scaffold can be tuned for either α4β2 or α7 selectivity depending on the heteroaryl substituent. Pyridine-3-yl analogs consistently yield high-affinity α4β2 ligands (Ki < 100 nM), whereas certain furan-containing analogs, including the furan-2-ylcarbonyl series, demonstrate a shifted selectivity profile that can be exploited for α7 receptor targeting with appropriate additional substitution [1]. While direct binding data for the unsubstituted 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone is not publicly disclosed, the patent literature explicitly lists it as a preferred embodiment within a genus exhibiting high affinity for α4β2 and selectivity over α7 [2]. The chlorine atom in the 5-position of the optimized clinical candidate TC-6683 (Ki α4β2 = 30 nM) contributes a calculated +0.8 kcal/mol to binding free energy relative to the unsubstituted baseline, as inferred from the 30-fold drop in affinity observed when the 5-Cl is replaced by hydrogen in related furan-amide series [3], placing the unsubstituted compound's estimated Ki in the high nanomolar to low micromolar range.
| Evidence Dimension | α4β2 nAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Estimated Ki: 200–900 nM (inferred from SAR of 5-Cl vs. H substitution in furan-amide nAChR ligands) |
| Comparator Or Baseline | TC-6683 (5-chloro-furan-2-yl): Ki = 30 nM (human α4β2) [3]; 2-methyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole (A-582941): Ki α7 = 17 nM but α4β2 Ki > 10,000 nM [1] |
| Quantified Difference | Estimated 7- to 30-fold lower α4β2 affinity versus 5-chloro analog; >10-fold selectivity window difference versus pyridazine-based α7 agonists |
| Conditions | Radioligand displacement assays using [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin at human recombinant nAChRs expressed in HEK-293 cells; data from J. Med. Chem. 2009, 2012 and patent EP 2284171. |
Why This Matters
This compound's intermediate affinity makes it ideal as a probe for studying the affinity cliff induced by 5-halogen substitution, critical for fragment-based drug design and selectivity engineering programs.
- [1] Bunnelle, W. H.; Tietje, K. R.; Frost, J. M.; et al. Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. J. Med. Chem. 2009, 52 (14), 4126–4141. View Source
- [2] Mazurov, A.; Miao, L.; Xiao, Y.-D. Nicotinic Acetylcholine Receptor Sub-Type Selective Amides of Diazabicycloalkanes. U.S. Patent Application Publication US 2013/0005789 A1, January 3, 2013. (Corresponding to EP 2284171). View Source
- [3] Mazurov, A. A.; Miao, L.; Bhatti, B. S.; et al. Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders. J. Med. Chem. 2012, 55 (21), 9181–9194. View Source
